molecular formula C7H5N5 B12574596 1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI) CAS No. 241821-24-9

1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)

Cat. No.: B12574596
CAS No.: 241821-24-9
M. Wt: 159.15 g/mol
InChI Key: LJDBWPAKPOSVSI-UHFFFAOYSA-N
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Description

1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI) is a heterocyclic compound that features a fused ring system combining imidazole and pyrazole moieties. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI) typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the fused ring system.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the ring system.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. This can lead to various biological effects, including enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI) is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable scaffold for drug discovery and material science .

Properties

CAS No.

241821-24-9

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

1,3,4,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene

InChI

InChI=1S/C7H5N5/c1-5-2-9-6-3-10-11-7(6)12(5)4-8-1/h1-4H,(H,10,11)

InChI Key

LJDBWPAKPOSVSI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC3=C(N2C=N1)NN=C3

Origin of Product

United States

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